Cas no 2007916-12-1 (7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine)
![7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine structure](https://ja.kuujia.com/scimg/cas/2007916-12-1x500.png)
7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine 化学的及び物理的性質
名前と識別子
-
- 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine, 7-(3-methyl-4-nitrophenoxy)-
- W12329
- CS-0039570
- 2007916-12-1
- MFCD30471862
- AKOS030628146
- AS-68180
-
- MDL: MFCD30471862
- インチ: 1S/C14H11N3O3/c1-10-8-11(2-3-13(10)17(18)19)20-12-4-6-16-7-5-15-14(16)9-12/h2-9H,1H3
- InChIKey: PAZWIEOXBISWCR-UHFFFAOYSA-N
- SMILES: O(C1=CC=C(C(C)=C1)[N+](=O)[O-])C1C=CN2C=CN=C2C=1
計算された属性
- 精确分子量: 269.08004122g/mol
- 同位素质量: 269.08004122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 360
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 72.4
7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110210-5g |
Imidazo[1,2-a]pyridine, 7-(3-methyl-4-nitrophenoxy)- |
2007916-12-1 | 97% | 5g |
¥10849 | 2023-04-15 | |
1PlusChem | 1P01EG3C-250mg |
7-(3-Methyl-4-Nitrophenoxy)Imidazo[1,2-A]Pyridine |
2007916-12-1 | 95% | 250mg |
$198.00 | 2023-12-19 | |
1PlusChem | 1P01EG3C-500mg |
7-(3-Methyl-4-Nitrophenoxy)Imidazo[1,2-A]Pyridine |
2007916-12-1 | 95% | 500mg |
$281.00 | 2023-12-19 | |
1PlusChem | 1P01EG3C-1g |
7-(3-Methyl-4-Nitrophenoxy)Imidazo[1,2-A]Pyridine |
2007916-12-1 | 95% | 1g |
$395.00 | 2023-12-19 | |
Aaron | AR01EGBO-1g |
7-(3-Methyl-4-Nitrophenoxy)Imidazo[1,2-A]Pyridine |
2007916-12-1 | 95% | 1g |
$448.00 | 2023-12-14 | |
Aaron | AR01EGBO-5g |
7-(3-Methyl-4-Nitrophenoxy)Imidazo[1,2-A]Pyridine |
2007916-12-1 | 95% | 5g |
$1331.00 | 2023-12-14 | |
eNovation Chemicals LLC | D775104-500mg |
7-(3-Methyl-4-Nitrophenoxy)Imidazo[1,2-A]Pyridine |
2007916-12-1 | 95% | 500mg |
$340 | 2024-06-06 | |
abcr | AB488211-5g |
7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine; . |
2007916-12-1 | 5g |
€1886.00 | 2025-02-14 | ||
eNovation Chemicals LLC | D775104-5g |
7-(3-Methyl-4-Nitrophenoxy)Imidazo[1,2-A]Pyridine |
2007916-12-1 | 95% | 5g |
$1395 | 2024-06-06 | |
eNovation Chemicals LLC | D775104-10g |
7-(3-Methyl-4-Nitrophenoxy)Imidazo[1,2-A]Pyridine |
2007916-12-1 | 95% | 10g |
$2510 | 2024-06-06 |
7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridineに関する追加情報
Introduction to 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine (CAS No. 2007916-12-1)
7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine, with the CAS number 2007916-12-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of imidazopyridines, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications. The presence of a nitro group and a methoxy-substituted phenyl ring in its molecular framework contributes to its unique chemical properties and reactivity, making it a subject of intense study in medicinal chemistry.
The< strong>imidozopyridine core of this molecule is particularly noteworthy, as it serves as a scaffold for numerous pharmacologically active agents. Imidazopyridines have been extensively explored for their roles in modulating various biological pathways, including those involved in inflammation, pain perception, and neurodegenerative diseases. The specific substitution pattern in 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine enhances its interaction with biological targets, potentially leading to the development of novel therapeutic strategies.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of this compound with high precision. Studies have indicated that the nitro group in the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with biological targets, thereby influencing the compound's efficacy. Additionally, the methoxy-substituted phenyl ring may contribute to metabolic stability, which is a crucial factor in drug design.
The< strong>CAS number 2007916-12-1 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and patent filings. This standardized nomenclature ensures that researchers worldwide can accurately reference and utilize this molecule in their studies. The compound's synthesis involves multi-step organic reactions, including nitration, condensation, and functional group transformations, which are carefully optimized to achieve high yields and purity.
In the realm of drug discovery, 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine has been investigated for its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers are particularly interested in exploring its derivatives to identify new compounds with enhanced pharmacological properties. The nitro group can be reduced to an amine or converted into other functional groups, expanding the chemical diversity of the resulting derivatives.
The< strong>imidazo[1,2-a]pyridine scaffold is known for its ability to cross the blood-brain barrier, making it an attractive candidate for central nervous system (CNS) drugs. Preliminary studies have suggested that derivatives of this compound may exhibit neuroprotective effects, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease. Further research is needed to validate these findings and explore potential side effects.
Another area of interest is the antimicrobial activity of 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine and its derivatives. The nitro group has been shown to possess bactericidal properties due to its ability to generate reactive oxygen species that damage microbial cells. This makes the compound a promising candidate for developing new antibiotics or antifungal agents. However, further studies are required to assess its efficacy against various pathogens and to determine optimal dosing regimens.
The synthesis of< strong>7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine involves several critical steps that must be carefully controlled. The nitration of the phenyl ring requires precise temperature control to avoid unwanted byproducts such as dinitro compounds. Subsequent condensation reactions with imidazole derivatives must be optimized to ensure high yields and purity. Purification techniques such as column chromatography are often employed to isolate the desired product from impurities.
In conclusion, 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine (CAS No. 2007916-12-1) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing new drugs targeting various diseases. Ongoing studies are focused on elucidating its mechanism of action, optimizing synthetic routes, and exploring its applications in drug development. As our understanding of this compound grows, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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